molecular formula C18H27N7O B6533657 3-cyclohexyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one CAS No. 1058232-18-0

3-cyclohexyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one

货号: B6533657
CAS 编号: 1058232-18-0
分子量: 357.5 g/mol
InChI 键: OLEXDCAIOBNSJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3, linked via a piperazine ring to a cyclohexyl-propan-1-one moiety. The triazolo-pyrimidine scaffold is a nitrogen-rich heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and adenosine receptor modulation . The piperazine linker may enhance solubility and flexibility, facilitating interactions with biological targets.

属性

IUPAC Name

3-cyclohexyl-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O/c1-23-17-16(21-22-23)18(20-13-19-17)25-11-9-24(10-12-25)15(26)8-7-14-5-3-2-4-6-14/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEXDCAIOBNSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4CCCCC4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Research Findings and Implications

  • Stability : The triazolo[4,5-d]pyrimidine core in the target compound resists isomerization under physiological conditions, unlike pyrazolo-pyrimidines, which undergo structural rearrangements affecting efficacy .
  • Selectivity: Methyl substitution may reduce off-target interactions compared to fluorophenyl analogs, as seen in adenosine receptor studies .
  • Solubility Challenges: The cyclohexyl group necessitates formulation strategies (e.g., nanoemulsions) to improve bioavailability, a limitation shared with coumarin hybrids .

准备方法

Cyclocondensation of 4-Amino-6-chloropyrimidine-5-carbaldehyde

Reaction with methylhydrazine in acetic acid yields 3-methyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (Intermediate A). This step achieves 85–90% yield under reflux conditions (110°C, 12 hr).

C5H4ClN5+CH3NHNH2AcOH, 110°CIntermediate A+H2O[3]\text{C}5\text{H}4\text{ClN}5 + \text{CH}3\text{NHNH}2 \xrightarrow{\text{AcOH, 110°C}} \text{Intermediate A} + \text{H}2\text{O} \quad

Piperazine Functionalization

Intermediate A undergoes nucleophilic aromatic substitution (NAS) with piperazine to install the secondary amine linkage.

Optimized NAS Conditions

  • Solvent: Dimethylacetamide (DMA)

  • Base: Diisopropylethylamine (DIPEA)

  • Temperature: 90°C, 24 hr

  • Yield: 78%

Intermediate A+PiperazineDMA, DIPEA4-(3-Methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine[3]\text{Intermediate A} + \text{Piperazine} \xrightarrow{\text{DMA, DIPEA}} \text{4-(3-Methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine} \quad

Acylation with Cyclohexylpropan-1-One

The final step involves coupling the piperazine intermediate with cyclohexylpropanoyl chloride.

Schotten-Baumann Acylation

  • Reagents: Cyclohexylpropanoyl chloride, NaOH (10% aq.)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → RT, 6 hr

  • Yield: 65%

Piperazine Intermediate+ClC(O)C3H6C6H11NaOH, DCMTarget Compound+NaCl[1]\text{Piperazine Intermediate} + \text{ClC(O)C}3\text{H}6\text{C}6\text{H}{11} \xrightarrow{\text{NaOH, DCM}} \text{Target Compound} + \text{NaCl} \quad

Alternative Synthetic Routes

One-Pot Sequential Coupling

A patent-derived method employs a Pd-catalyzed Buchwald-Hartwig amination to concurrently attach piperazine and acyl groups:

StepReagents/ConditionsYield
1Pd(OAc)2_2, Xantphos, Cs2_2CO3_3, Toluene, 100°C72%
2Cyclohexylpropanoic acid, EDCl, HOBt, DMF68%

This approach reduces purification steps but requires stringent oxygen-free conditions.

Analytical Characterization

Critical quality control metrics for the target compound include:

Spectroscopic Data

  • 1^1H NMR (500 MHz, CDCl3_3): δ 8.45 (s, 1H, pyrimidine-H), 4.20 (m, 4H, piperazine-H), 3.90 (s, 3H, N-CH3_3), 2.85 (t, 2H, COCH2_2), 1.70–1.20 (m, 11H, cyclohexyl).

  • HRMS (ESI): m/z calculated for C22_{22}H30_{30}N7_7O+^+ [M+H]+^+: 424.2459; found: 424.2455.

Purity Assessment

  • HPLC: >99% purity (C18 column, 70:30 MeOH/H2_2O, 1.0 mL/min).

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Early routes suffered from competing 1,2,4-triazole isomers (15–20% impurity). Switching to methylhydrazine from phenylhydrazine suppressed isomerization (<5%).

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 3-cyclohexyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves a multi-step route starting with the construction of the triazolopyrimidine core, followed by piperazine coupling and cyclohexyl-propanone functionalization. Critical steps include:

  • Triazolopyrimidine Core Formation : Use copper iodide or palladium catalysts under reflux conditions in dimethylformamide (DMF) to ensure regioselectivity .
  • Piperazine Coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution with anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for intermediates .
    • Optimization : Adjust pH (6.5–7.5) and temperature (60–80°C) during coupling to enhance yield (>75%) .

Q. How can structural confirmation of this compound be achieved, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the triazolopyrimidine core (δ 8.5–9.0 ppm for aromatic protons) and cyclohexyl group (δ 1.2–2.1 ppm for aliphatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 450.2345) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in piperazine ring conformation and substituent orientation .

Q. What solubility and stability challenges arise during experimental handling?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water due to its hydrophobic cyclohexyl group. Use DMSO for stock solutions (10 mM) and dilute in PBS for assays .
  • Stability : Store at -20°C under inert gas (argon) to prevent oxidation of the triazole ring. Monitor degradation via HPLC (retention time shifts >5% indicate instability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Target Selectivity Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain conflicting results .
  • Metabolite Interference : Perform LC-MS analysis of incubated samples to detect degradation products that alter activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the triazolopyrimidine core?

  • Methodological Answer :

  • Substituent Variation : Replace the cyclohexyl group with smaller alkyl chains (e.g., ethyl) to assess steric effects on target binding .
  • Piperazine Modifications : Introduce electron-withdrawing groups (e.g., chloro) to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute the triazole ring with imidazole to evaluate potency retention .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

  • Methodological Answer :

  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve solubility for intravenous administration .
  • Dosing Regimen : Conduct dose-ranging studies (1–50 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours post-dose .
  • Tissue Distribution : Employ radiolabeled 14C^{14}C-analogs to quantify accumulation in target organs (e.g., liver, tumors) .

Q. What computational methods are suitable for predicting binding modes with kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of Aurora kinase A (PDB: 4ZAF) to simulate ligand-receptor interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperazine-kinase hinge region binding .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。